Ethyl 3,4-dimethylpentanoate is an organic compound characterized by the molecular formula and a molecular weight of approximately 158.2380 g/mol. It is classified as an ester, a category of compounds formed from the reaction of an alcohol and a carboxylic acid. This compound is notable for its applications in various fields, including chemistry, biology, and industry, particularly as a reagent in organic synthesis and as a flavoring agent in pharmaceuticals and fragrances .
The synthesis of ethyl 3,4-dimethylpentanoate typically involves the esterification of 3,4-dimethylpentanoic acid with ethanol. This reaction is facilitated by an acid catalyst, commonly sulfuric acid, under reflux conditions to promote ester formation and remove water produced during the reaction.
The molecular structure of ethyl 3,4-dimethylpentanoate features a pentanoate backbone with two methyl groups attached at the 3 and 4 positions. The structural formula can be represented as:
Ethyl 3,4-dimethylpentanoate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 3,4-dimethylpentanoate primarily involves its hydrolysis to release the corresponding acid and alcohol. This hydrolysis can influence various biological pathways depending on the specific context in which the compound is utilized. For instance, the released acids may interact with enzymes or other biological targets, potentially leading to various biochemical effects.
Ethyl 3,4-dimethylpentanoate has diverse applications across several scientific fields:
This compound's versatility underscores its significance in both research and industrial applications.
The synthesis of ethyl 3,4-dimethylpentanoate (CAS 6570-83-8) typically employs Fischer esterification, where 3,4-dimethylpentanoic acid reacts with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (0.5–5 mol%) catalyzes this equilibrium-driven reaction, achieving yields of 85–92% after 6–12 hours at reflux (80°C). Key challenges include the steric hindrance from the β,γ-dimethyl branches, which slow reaction kinetics. Molecular sieves or Dean-Stark traps improve yields by removing water, shifting equilibrium toward ester formation [4] [8].
Continuous flow systems enhance efficiency for industrial-scale synthesis. By utilizing microreactor technology (residence time: 15–30 minutes; temperature: 100–120°C), ethyl 3,4-dimethylpentanoate production achieves 95% conversion and a 40% reduction in energy use compared to batch methods. The system employs immobilized acid catalysts (e.g., sulfonated polystyrene resins) and supercritical ethanol to mitigate viscosity issues. This method also minimizes thermal degradation of the sterically congested ester [4] [10].
Table 1: Continuous Flow vs. Batch Synthesis Parameters
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Temperature | 80°C | 100–120°C |
Residence Time | 6–12 hours | 15–30 minutes |
Conversion Rate | 85–92% | ≥95% |
Energy Consumption | High | Reduced by 40% |
Catalyst | Homogeneous | Heterogeneous |
Ethyl 3,4-dimethylpentanoate contains a chiral center at C3, necessitating resolution for enantiopure applications. Enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) achieves 98% ee by selectively hydrolyzing the (R)-enantiomer. Alternatively, diastereomeric crystallization with (S)-1-phenylethylamine yields the (S)-ester with >99% ee. The undesired enantiomer undergoes racemization and recycling, improving atom economy to 85% [4] .
Asymmetric hydrogenation of ethyl 3,4-dimethylpent-2-enoate using Ru-BINAP catalysts (0.1–1 mol%) delivers the saturated ester with 94% ee and 99% conversion. The reaction proceeds under mild conditions (30–50°C, 10–50 bar H₂), with the bulky tert-butyl-like group directing si-face hydride attack. Solvent choice (e.g., methanol vs. toluene) impacts enantioselectivity by 10–15% due to coordination effects [4].
Table 2: Enantioselectivity of Hydrogenation Catalysts
Catalyst System | ee (%) | Reaction Conditions | Substrate/Catalyst Ratio |
---|---|---|---|
Ru-(S)-BINAP | 94 | 40°C, 30 bar H₂, MeOH | 1,000:1 |
Rh-DuPhos | 88 | 50°C, 50 bar H₂, THF | 500:1 |
Ir-JosiPhos | 82 | 25°C, 20 bar H₂, Dichloromethane | 800:1 |
Industrial processes prioritize catalyst recyclability and yield. Heterogeneous catalysts (e.g., Pt/γ-Al₂O₃) maintain 90% activity over five hydrogenation cycles but require sulfur impurity removal to prevent poisoning. Esterification yields drop to 70–75% without water removal due to equilibrium constraints. Advanced distillation sequences (e.g., divided-wall columns) achieve 99.5% ester purity while reducing energy use by 25% [2] [8].
The synthesis generates waste streams from solvent extraction (dichloromethane), acid catalysts, and byproducts. Solvent recovery via nanofiltration reclaims >95% of dichloromethane, while spent acid neutralization produces gypsum (CaSO₄) for construction use. A mass balance analysis shows that integrating transesterification with biodiesel co-production cuts organic waste by 60%:$$\text{Ethyl ester} + \text{Methanol} \xrightarrow{\text{NaOMe}} \text{Methyl ester} + \text{Ethanol}$$This approach aligns with circular economy principles [4].
Table 3: Waste Stream Analysis per 100 kg Product
Waste Source | Batch Process (kg) | Optimized Process (kg) | Reduction (%) |
---|---|---|---|
Organic Solvents | 350 | 140 | 60 |
Acidic Wastewater | 500 | 200 | 60 |
Solid Residues | 80 | 30 | 63 |
VOC Emissions | 15 | 5 | 67 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2